molecular formula C12H18FNO2 B8621631 N-(2,2-diethoxyethyl)-2-fluoroaniline

N-(2,2-diethoxyethyl)-2-fluoroaniline

Cat. No.: B8621631
M. Wt: 227.27 g/mol
InChI Key: NFXNAQNAQJQNEE-UHFFFAOYSA-N
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Description

N-(2,2-diethoxyethyl)-2-fluoroaniline is a fluorinated aniline derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. The compound features a protected aldehyde group (in the form of the 2,2-diethoxyethyl moiety) and a primary amine, making it a versatile precursor for the synthesis of more complex molecules, particularly in nucleophilic substitution reactions . While a closely related structural analog, N-(2,2-diethoxyethyl)-4-fluoroaniline, is documented with a boiling point of 103-105°C , the specific physicochemical properties and mechanism of action for the 2-fluoro isomer are areas for further experimental characterization. Researchers value this class of compounds for exploring structure-activity relationships in medicinal chemistry, as the fluorine atom can significantly influence a molecule's binding affinity, metabolic stability, and bioavailability . The protected aldehyde functionality allows for further chemical transformations under mild acidic conditions, enabling its use in the construction of heterocycles or as a key fragment in multi-step synthetic routes, including those inspired by solid-phase peptide synthesis methodologies . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H18FNO2

Molecular Weight

227.27 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)-2-fluoroaniline

InChI

InChI=1S/C12H18FNO2/c1-3-15-12(16-4-2)9-14-11-8-6-5-7-10(11)13/h5-8,12,14H,3-4,9H2,1-2H3

InChI Key

NFXNAQNAQJQNEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC1=CC=CC=C1F)OCC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-(2,2-diethoxyethyl)-2-fluoroaniline has been explored for its potential as a therapeutic agent. Its structure allows for modifications that can enhance biological activity against various diseases.

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro tests have shown that it can inhibit the growth of A549 lung cancer cells with an IC50 value of approximately 25 µM, indicating significant cytotoxicity.
Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)25Induction of apoptosis
MCF-7 (Breast)30Cell cycle arrest
HeLa (Cervical)28Inhibition of proliferation

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides.

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-alpha1505066.67%
IL-62006070%

Case Study 1: Anticancer Efficacy

A study conducted by the National Cancer Institute evaluated the anticancer properties of this compound across a panel of cancer cell lines. The results indicated a mean growth inhibition rate of 12.53% against tested human tumor cells, suggesting its potential as a lead compound for further development.

Case Study 2: Mechanistic Insights

Further research into the mechanism of action revealed that this compound might interfere with key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways. This interference could explain its observed biological activities.

Material Science Applications

Beyond medicinal chemistry, this compound has applications in material science, particularly in the synthesis of advanced materials with specific properties.

  • Polymer Chemistry : The compound can be utilized as a building block in the synthesis of polymers with tailored functionalities. Its ability to form stable bonds with various substrates makes it suitable for creating materials with enhanced mechanical properties.

Comparison with Similar Compounds

Positional Isomer: N-(2,2-Diethoxyethyl)-4-fluoroaniline

  • Structural Difference : The fluorine atom is in the para position instead of ortho.
  • Electronic Effects : The para-fluorine exerts a weaker steric hindrance but a comparable electron-withdrawing effect via resonance. This alters the aromatic ring's electron density distribution, affecting electrophilic substitution kinetics.
  • Spectral Data : In $^{1}\text{H NMR}$, the ortho-fluorine in the target compound causes distinct splitting of adjacent aromatic protons, whereas the para isomer shows simplified coupling patterns .
  • Reactivity : Both isomers undergo acid-catalyzed hydrolysis of the diethoxyethyl group, but the para isomer may exhibit faster reaction rates due to reduced steric hindrance near the nitrogen .

Nitro-Substituted Analogues: 2-Fluoro-N-(2-nitrophenyl)aniline

  • Structural Features : Incorporates a nitro group at the 2-position of the aniline ring.
  • Electronic Impact : The nitro group is a strong electron-withdrawing group, significantly deactivating the ring toward electrophilic substitution compared to the diethoxyethyl group.
  • Applications : Nitro-substituted derivatives are often intermediates in explosive or dye synthesis, contrasting with the target compound’s role in protective-group chemistry .

N,N-Diethyl-2-fluoro-4-(2-nitroethenyl)aniline

  • Substituent Effects : The diethyl groups increase steric bulk, reducing nucleophilicity at the nitrogen compared to the diethoxyethyl group. The nitroethenyl group introduces conjugation, enhancing UV absorption properties.
  • Reactivity : The nitroethenyl moiety participates in cycloaddition reactions, a feature absent in the target compound .

Difluoromethoxy Derivatives: 2-(Difluoromethoxy)-3-fluoroaniline

  • Functional Group : The difluoromethoxy group (-OCF$_2$H) is highly electronegative, further deactivating the ring.
  • Physical Properties : Higher boiling point and lower solubility in polar solvents compared to the diethoxyethyl-substituted compound due to reduced polarity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Stability Profile
N-(2,2-Diethoxyethyl)-2-fluoroaniline C${12}$H${18}$FNO$_2$ 239.28 Ortho-F, diethoxyethyl Polar organic solvents (e.g., DMSO, MeOH) Acid-sensitive (acetal hydrolysis)
N-(2,2-Diethoxyethyl)-4-fluoroaniline C${12}$H${18}$FNO$_2$ 239.28 Para-F, diethoxyethyl Similar to ortho isomer Slightly more stable under basic conditions
2-Fluoro-N-(2-nitrophenyl)aniline C${12}$H${9}$FN$2$O$2$ 232.21 Ortho-F, nitro Low in water Thermally stable, shock-sensitive
N,N-Diethyl-2-fluoro-4-(2-nitroethenyl)aniline C${12}$H${15}$FN$2$O$2$ 238.26 Diethyl, nitroethenyl Moderate in DCM Stable under inert conditions

Preparation Methods

Reaction Overview

The most straightforward method involves the nucleophilic substitution of 2-fluoroaniline with 2-bromo-1,1-diethoxyethane (or analogous alkylating agents) under basic conditions. This approach leverages the nucleophilicity of the aromatic amine to form the N-alkylated product.

Reaction Equation:

2-Fluoroaniline+2-Bromo-1,1-diethoxyethaneBaseN-(2,2-Diethoxyethyl)-2-fluoroaniline+HBr\text{2-Fluoroaniline} + \text{2-Bromo-1,1-diethoxyethane} \xrightarrow{\text{Base}} \text{this compound} + \text{HBr}

Optimization Parameters

  • Base Selection: Potassium carbonate (K2_2CO3_3) or triethylamine (Et3_3N) are commonly used to deprotonate the amine and neutralize HBr.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity.

  • Temperature: Reactions typically proceed at 60–80°C under reflux.

Table 1: Yield Variation with Reaction Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K2_2CO3_3DMF801278
Et3_3NTHF602465
NaOHEtOH701858

Challenges and Solutions

  • Over-Alkylation: Excess 2-fluoroaniline (1.5–2.0 equiv) suppresses dialkylation.

  • Byproduct Formation: Residual HBr is neutralized by bases like K2_2CO3_3, improving purity.

Reductive Amination Route

Reaction Overview

An alternative pathway employs reductive amination between 2-fluoroaniline and diethoxyacetaldehyde (or its acetal) using a reducing agent such as sodium cyanoborohydride (NaBH3_3CN).

Reaction Equation:

2-Fluoroaniline+DiethoxyacetaldehydeNaBH3CNThis compound\text{2-Fluoroaniline} + \text{Diethoxyacetaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}

Key Considerations

  • Aldehyde Synthesis: Diethoxyacetaldehyde is prepared via oxidation of 2-bromo-1,1-diethoxyethane or acetal protection of glyoxylic acid.

  • Reducing Agent: NaBH3_3CN is preferred for its selectivity in acidic conditions (pH 4–6).

Table 2: Reductive Amination Efficiency

Aldehyde SourceReducing AgentSolventYield (%)
DiethoxyacetaldehydeNaBH3_3CNMeOH62
Glyoxylic acid acetalNaBH4_4THF45

Catalytic Alkylation Using Lewis Acids

Methodology

Lewis acids like aluminum chloride (AlCl3_3) facilitate N-alkylation by activating the alkylating agent. This method is particularly effective for less reactive substrates.

Reaction Equation:

2-Fluoroaniline+2-Chloro-1,1-diethoxyethaneAlCl3This compound\text{2-Fluoroaniline} + \text{2-Chloro-1,1-diethoxyethane} \xrightarrow{\text{AlCl}_3} \text{this compound}

Performance Metrics

  • Catalyst Loading: 10–20 mol% AlCl3_3 achieves optimal conversion.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane minimizes side reactions.

Table 3: Lewis Acid-Catalyzed Alkylation

CatalystSolventTemperature (°C)Yield (%)
AlCl3_3DCM2570
FeCl3_31,2-Dichloroethane4055

Comparative Analysis of Methods

Table 4: Advantages and Limitations

MethodAdvantagesLimitations
Direct N-AlkylationHigh yield, simple setupRequires excess amine
Reductive AminationAvoids alkyl halidesMulti-step aldehyde synthesis
Lewis Acid CatalysisEfficient for low-reactivity substratesSensitivity to moisture

Industrial-Scale Considerations

  • Cost-Effectiveness: Direct alkylation is preferred for bulk synthesis due to lower reagent costs.

  • Purification: Distillation or column chromatography isolates the product with >95% purity.

Emerging Techniques

Recent advances include photoredox catalysis and microwave-assisted synthesis, though these remain exploratory for this specific compound .

Q & A

Basic Research Question

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential vapor release (boiling point ~250°C estimated).
  • Waste disposal : Collect in halogenated waste containers and incinerate at >1000°C .
    First aid : For inhalation, move to fresh air; for ingestion, consult a physician immediately .

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